Cas no 2580226-48-6 (4-Amino-1,2-dihydro-1,6-naphthyridin-2-one)

4-Amino-1,2-dihydro-1,6-naphthyridin-2-one 化学的及び物理的性質
名前と識別子
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- 4-amino-1,2-dihydro-1,6-naphthyridin-2-one
- Z4648115439
- 4-Amino-1,2-dihydro-1,6-naphthyridin-2-one
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- MDL: MFCD33019901
- インチ: 1S/C8H7N3O/c9-6-3-8(12)11-7-1-2-10-4-5(6)7/h1-4H,(H3,9,11,12)
- InChIKey: PCEOZVHWBOARLL-UHFFFAOYSA-N
- SMILES: O=C1C=C(C2C=NC=CC=2N1)N
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 237
- トポロジー分子極性表面積: 68
- XLogP3: -0.7
4-Amino-1,2-dihydro-1,6-naphthyridin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P028CTP-2.5g |
4-amino-1,2-dihydro-1,6-naphthyridin-2-one |
2580226-48-6 | 95% | 2.5g |
$2691.00 | 2023-12-18 | |
Aaron | AR028D21-250mg |
4-amino-1,2-dihydro-1,6-naphthyridin-2-one |
2580226-48-6 | 95% | 250mg |
$765.00 | 2025-02-16 | |
Aaron | AR028D21-1g |
4-amino-1,2-dihydro-1,6-naphthyridin-2-one |
2580226-48-6 | 95% | 1g |
$1519.00 | 2025-02-16 | |
Aaron | AR028D21-2.5g |
4-amino-1,2-dihydro-1,6-naphthyridin-2-one |
2580226-48-6 | 95% | 2.5g |
$2950.00 | 2025-02-16 | |
1PlusChem | 1P028CTP-100mg |
4-amino-1,2-dihydro-1,6-naphthyridin-2-one |
2580226-48-6 | 95% | 100mg |
$527.00 | 2023-12-18 | |
1PlusChem | 1P028CTP-500mg |
4-amino-1,2-dihydro-1,6-naphthyridin-2-one |
2580226-48-6 | 95% | 500mg |
$1109.00 | 2023-12-18 | |
Aaron | AR028D21-50mg |
4-amino-1,2-dihydro-1,6-naphthyridin-2-one |
2580226-48-6 | 95% | 50mg |
$372.00 | 2025-02-16 | |
Aaron | AR028D21-10g |
4-amino-1,2-dihydro-1,6-naphthyridin-2-one |
2580226-48-6 | 95% | 10g |
$6443.00 | 2023-12-15 | |
Enamine | EN300-27147606-0.05g |
4-amino-1,2-dihydro-1,6-naphthyridin-2-one |
2580226-48-6 | 95.0% | 0.05g |
$252.0 | 2025-03-20 | |
Enamine | EN300-27147606-0.25g |
4-amino-1,2-dihydro-1,6-naphthyridin-2-one |
2580226-48-6 | 95.0% | 0.25g |
$538.0 | 2025-03-20 |
4-Amino-1,2-dihydro-1,6-naphthyridin-2-one 関連文献
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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10. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
4-Amino-1,2-dihydro-1,6-naphthyridin-2-oneに関する追加情報
Professional Introduction to 4-Amino-1,2-dihydro-1,6-naphthyridin-2-one (CAS No. 2580226-48-6)
4-Amino-1,2-dihydro-1,6-naphthyridin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 2580226-48-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound belongs to the naphthyridine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of both amino and carbonyl functional groups in its molecular framework endows it with versatile reactivity, making it a valuable scaffold for the synthesis of novel bioactive molecules.
The naphthyridine core is a fused bicyclic system consisting of a pyridine and a pyrimidine ring, which is commonly found in various pharmacologically active agents. The specific substitution pattern in 4-Amino-1,2-dihydro-1,6-naphthyridin-2-one contributes to its distinct chemical and biological characteristics. The amino group at the 4-position enhances its potential as a hydrogen bond donor, facilitating interactions with biological targets such as enzymes and receptors. Meanwhile, the carbonyl group at the 2-position provides a site for further functionalization, enabling the development of derivatives with enhanced pharmacological properties.
In recent years, 4-Amino-1,2-dihydro-1,6-naphthyridin-2-one has been explored as a key intermediate in the synthesis of various pharmacologically relevant compounds. Its structural features make it an attractive building block for designing molecules with potential applications in the treatment of diverse diseases. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory agents.
One of the most compelling aspects of 4-Amino-1,2-dihydro-1,6-naphthyridin-2-one is its role in the development of novel therapeutic agents targeting cancer. The naphthyridine scaffold is well-represented in oncology research due to its ability to interact with DNA and disrupt cancer cell proliferation. Preclinical studies have demonstrated that certain derivatives of this compound exhibit potent antitumor activity by inhibiting key signaling pathways involved in cancer growth and survival. These findings have spurred further investigation into the potential of 4-Amino-1,2-dihydro-1,6-naphthyridin-2-one as a lead compound for anticancer drug discovery.
The synthesis of 4-Amino-1,2-dihydro-1,6-naphthyridin-2-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group modifications to introduce the necessary substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in industrial applications.
The pharmacokinetic properties of 4-Amino-1,2-dihydro-1,6-naphthyridin-2-one are also subjects of interest in drug development. Studies have shown that this compound exhibits favorable solubility and stability under physiological conditions, which are critical factors for its absorption and distribution within the body. Additionally, its metabolic profile suggests potential for rapid clearance from the system, reducing the risk of accumulation and associated side effects.
In conclusion,4-Amino-1,2-dihydro-1,6-naphthyridin-2-one (CAS No. 2580226-48-6) represents a significant advancement in pharmaceutical chemistry due to its versatile structural framework and promising biological activities. Its role as an intermediate in synthesizing novel therapeutic agents underscores its importance in drug discovery efforts aimed at treating diseases such as cancer and inflammation. As research continues to uncover new applications for this compound,4-Amino-1,2-dihydro-1,6-naphthyridin-2-one is poised to remain at the forefront of medicinal chemistry innovation.
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